molecular formula C26H34O8 B569632 Prednisolone 17-(Ethyl Carbonate) 21-Acetate CAS No. 671225-23-3

Prednisolone 17-(Ethyl Carbonate) 21-Acetate

Cat. No.: B569632
CAS No.: 671225-23-3
M. Wt: 474.55
InChI Key: HJBXHIPIGWXIGJ-OKKNSTDLSA-N
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Mechanism of Action

Target of Action

Prednisolone 21-acetate 17-ethylcarbonate, also known by its Unique Ingredient Identifier (UNII) WWG9SG8RNB , is a synthetic glucocorticoid . Its primary targets are glucocorticoid receptors, which are part of the nuclear receptor superfamily and are expressed in almost every cell in the body . These receptors play a crucial role in regulating a wide range of physiological processes, including immune response, metabolism, inflammation, and stress response .

Mode of Action

Upon entering a cell, Prednisolone 21-acetate 17-ethylcarbonate binds to the glucocorticoid receptor, causing it to undergo a conformational change . This allows the receptor to translocate into the nucleus, where it can bind to glucocorticoid response elements in the DNA and modulate the transcription of target genes . The resulting changes in gene expression can lead to a variety of effects, depending on the specific genes involved and the cell type .

Biochemical Pathways

The exact biochemical pathways affected by Prednisolone 21-acetate 17-ethylcarbonate can vary widely, as the glucocorticoid receptor can influence the expression of a large number of genes . Some of the most notable effects include the suppression of pro-inflammatory genes, leading to a reduction in inflammation, and the upregulation of genes involved in gluconeogenesis, contributing to the maintenance of blood glucose levels .

Pharmacokinetics

Like other glucocorticoids, it is likely to be well absorbed following oral administration, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of Prednisolone 21-acetate 17-ethylcarbonate’s action are diverse and depend on the specific cell type and the genes that are being regulated . Some of the most common effects include a reduction in inflammation and immune response, an increase in blood glucose levels, and effects on mood and behavior .

Action Environment

The action, efficacy, and stability of Prednisolone 21-acetate 17-ethylcarbonate can be influenced by a variety of environmental factors . For example, factors such as pH and temperature can affect the stability of the compound, while the presence of other drugs or substances can influence its absorption and metabolism . Additionally, individual factors such as age, sex, genetic makeup, and health status can also impact the compound’s action and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prednisolone 21-acetate 17-ethylcarbonate involves the esterification of prednisolone with acetic acid and ethyl chloroformate. The reaction typically occurs under anhydrous conditions with a base such as pyridine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Prednisolone 21-acetate 17-ethylcarbonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prednisolone 21-acetate 17-ethylcarbonate is unique due to its dual ester groups, which enhance its lipophilicity and potentially improve its pharmacokinetic properties compared to other prednisolone derivatives .

Properties

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O8/c1-5-32-23(31)34-26(21(30)14-33-15(2)27)11-9-19-18-7-6-16-12-17(28)8-10-24(16,3)22(18)20(29)13-25(19,26)4/h8,10,12,18-20,22,29H,5-7,9,11,13-14H2,1-4H3/t18-,19-,20-,22+,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBXHIPIGWXIGJ-OKKNSTDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

671225-23-3
Record name Prednisolone 21-acetate 17-ethylcarbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0671225233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PREDNISOLONE 21-ACETATE 17-ETHYLCARBONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WWG9SG8RNB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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